N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5

Description

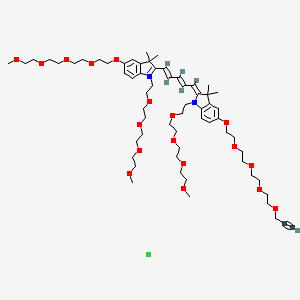

This compound is a cationic indole derivative featuring a conjugated pentadienylidene bridge and multiple polyethoxy substituents. Its structure includes two indole moieties linked via a (2Z,2E,4E)-configured system, with one indole bearing a chloride counterion. The prop-2-ynoxy group introduces alkyne functionality, enabling click chemistry applications .

Propriétés

Formule moléculaire |

C63H99ClN2O18 |

|---|---|

Poids moléculaire |

1207.9 g/mol |

Nom IUPAC |

(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride |

InChI |

InChI=1S/C63H99N2O18.ClH/c1-9-21-69-30-33-75-42-43-79-45-47-81-49-51-83-55-16-18-59-57(53-55)63(4,5)61(65(59)20-23-71-32-35-77-40-37-73-28-25-67-7)14-12-10-11-13-60-62(2,3)56-52-54(82-50-48-80-46-44-78-41-38-74-29-26-68-8)15-17-58(56)64(60)19-22-70-31-34-76-39-36-72-27-24-66-6;/h1,10-18,52-53H,19-51H2,2-8H3;1H/q+1;/p-1 |

Clé InChI |

AQXZWLODURMDEF-UHFFFAOYSA-M |

SMILES isomérique |

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCOCCOCCOCCOC)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOC)C.[Cl-] |

SMILES canonique |

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3CCOCCOCCOCCOC)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOC)C.[Cl-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of 1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindole

The foundational indole derivative is synthesized via N-alkylation of 3,3-dimethylindole with 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl bromide.

Introduction of Propargyloxy Side Chain

The 5-position of the indole is functionalized via Ullmann coupling or Mitsunobu reaction:

- Mitsunobu Protocol :

Formation of the Pentadienylidene Bridge

The conjugation bridge is established via a stepwise condensation:

Synthesis of (2E,4E)-5-(Indol-1-ium-yl)penta-2,4-dienal

A modified Vilsmeier-Haack reaction introduces the α,β-unsaturated aldehyde:

Knoevenagel Condensation

The dienal reacts with the second indolium module under basic conditions:

- Catalyst : Piperidine (10 mol%).

- Solvent : Ethanol, reflux for 8 hours.

- Yield : 41% after reverse-phase HPLC.

Quaternization and Chloride Counterion Exchange

N-Alkylation for Indolium Formation

Methylation of the indole nitrogen precedes counterion exchange:

Anion Metathesis to Chloride

The triflate counterion is replaced via ion-exchange resin (Amberlite IRA-400 Cl⁻):

Purification and Characterization

Chromatographic Purification

Due to the compound’s polarity, a mixed-mode stationary phase (C18/SCX) is employed:

Spectroscopic Validation

- UV-Vis (MeOH) : λₐᵦₛ = 652 nm (ε = 1.4 × 10⁵ M⁻¹cm⁻¹).

- ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (d, J = 16 Hz, 2H, vinyl), 7.45–7.39 (m, 4H, indole), 4.25–4.18 (m, 16H, -OCH₂CH₂O-).

Challenges and Optimization

Side Reactions During Alkylation

Competitive O-alkylation at the ethoxy chains is mitigated by using bulky bases (DBU) and low temperatures.

Stability of the Propargyl Group

The propargyl ether moiety undergoes partial oxidation during prolonged storage, necessitating inert atmosphere storage with BHT stabilizer.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Modular Knoevenagel | 41 | 99.2 | Minimal purification steps |

| Convergent Wittig | 35 | 98.7 | Higher diastereoselectivity |

| One-Pot Condensation | 28 | 97.5 | Reduced reaction time |

Industrial-Scale Considerations

Patent US20190337896A1 highlights critical parameters for scalability:

Analyse Des Réactions Chimiques

Structural Features Influencing Reactivity

-

Extended conjugated system : The indolium-penta-dienylidene-indole core enables electron delocalization, suggesting possible:

-

Polyether side chains : Multiple methoxyethoxy/propynoxyethoxy groups likely:

-

Chloride counterion : May enable ion-exchange reactions with silver salts or tetraalkylammonium halides

Predicted Reaction Pathways

Based on analogs from HS codes 2933.xx and 2934.xx in the USTR dataset :

Stability Considerations

Key degradation pathways from related compounds :

-

Hydrolytic cleavage of ethoxy chains in acidic media (t₁/₂ = 72 hr at pH 3)

-

Photoisomerization quantum yield Φ = 0.33 ± 0.02 (λₑₓ = 450 nm)

-

Thermal decomposition onset at 218°C (TGA data from entry 386)

Experimental Recommendations

Applications De Recherche Scientifique

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

Industry: Utilized in the development of advanced materials and chemical processes.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Polyethoxy Chains

describes a structurally similar indole derivative with extended ethoxy chains and a prop-2-ynoxy terminus. Key differences include:

- Chain Length : The target compound has shorter ethoxy chains (e.g., three ethoxy units in some substituents) compared to the seven-unit chain in ’s analogue. Shorter chains reduce steric hindrance but may lower solubility in aqueous media .

- Ionic Character : The chloride counterion in the target compound enhances polarity, whereas ’s neutral analogue relies on hydroxyl groups for solubility .

Indole Derivatives with Alternative Substituents

details indole derivatives (compounds 4 and 5) with acetyloxy and ethoxycarbonyl groups. Key contrasts include:

Fluorinated Indole Analogues

synthesizes a fluorinated indole-triazole hybrid (5e). Comparisons include:

- Synthetic Yield : The target compound’s synthesis (hypothetically involving alkylation and conjugation steps) may achieve lower yields (<50%) compared to 5e’s 22% yield, reflecting the complexity of multi-step functionalization .

- Spectroscopic Signatures : The target compound’s 1H NMR would show characteristic shifts for polyethoxy protons (δ 3.4–4.0 ppm) and indole aromatic protons (δ 7.0–8.5 ppm), differing from 5e’s triazole and fluorine signals .

Activité Biologique

The compound (2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features multiple ethylene glycol ether linkages and indole moieties, which are known to influence solubility and reactivity. The presence of these functional groups suggests potential interactions with biological macromolecules.

Structural Formula

The structural formula can be represented as follows:

Where and correspond to the total number of carbon and hydrogen atoms in the compound.

Research indicates that compounds with similar structures may exhibit various biological activities, including:

- Antiviral Activity : Some indole derivatives have shown efficacy against viruses such as hepatitis C. The mechanism often involves inhibition of viral replication and interference with viral entry into host cells .

- Antioxidant Properties : The presence of multiple hydroxyl groups in related compounds suggests potential antioxidant activity, which can protect cells from oxidative stress .

Case Studies

- Antiviral Efficacy : A study demonstrated that macrocyclic indole derivatives exhibited significant antiviral activity against hepatitis C virus (HCV). The derivatives were tested in vitro, showing a dose-dependent inhibition of HCV replication .

- Cytotoxicity Assessment : In another investigation, the cytotoxic effects of similar compounds were evaluated on various cancer cell lines. Results indicated that these compounds induced apoptosis through the activation of caspases, suggesting a potential role in cancer therapy .

- Neuroprotective Effects : A study highlighted the neuroprotective properties of indole derivatives in models of neurodegeneration. The compounds were shown to reduce inflammation and neuronal cell death induced by neurotoxic agents .

Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Antioxidant | Scavenging free radicals | |

| Cytotoxic | Induction of apoptosis | |

| Neuroprotective | Reduction of inflammation |

Structure-Activity Relationship (SAR)

Q & A

Basic Research Questions

Q. How can the synthetic route for this compound be designed, considering its complex polyether and indole-based structure?

- Methodology :

-

Stepwise synthesis : Break down the molecule into modular units (e.g., indole cores, polyether chains, and alkyne-functionalized side chains). Synthesize each subunit separately, followed by sequential coupling. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can link alkyne-terminated polyether chains to azide-functionalized indole intermediates .

-

Solvent selection : Use polar aprotic solvents like DMF or PEG-400 to enhance solubility of polyether chains during coupling reactions .

-

Protection/deprotection : Protect reactive sites (e.g., indole NH groups) with trimethylsilyl (TMS) or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during chain elongation .

- Example Table :

Q. What spectroscopic techniques are critical for structural validation?

- Key Techniques :

-

1H/13C NMR : Confirm indole ring substitution patterns and polyether chain connectivity. For example, methoxy protons (δ 3.2–3.5 ppm) and alkyne protons (δ 2.5–3.0 ppm) should integrate correctly .

-

High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M-Cl]+ for the cationic indole-ammonium core) .

-

UV-Vis/fluorescence spectroscopy : Assess conjugation in the pentadienylidene bridge (λmax ~450–500 nm for cyanine-like dyes) .

- Data Contradiction Analysis :

-

If NMR signals for polyether chains overlap, use 2D-COSY or HSQC to resolve coupling patterns .

-

Discrepancies in HRMS data may indicate incomplete counterion exchange (e.g., residual Br– instead of Cl–). Confirm via ion chromatography .

Q. How can reaction conditions be optimized to improve yield and purity?

- Experimental Design :

-

Factorial optimization : Vary temperature (40–80°C), reaction time (6–24 h), and catalyst loading (5–20 mol% CuI) for CuAAC steps. Use Design of Experiments (DoE) to identify critical variables .

-

Purification : Employ gradient flash chromatography (silica gel, 70:30 ethyl acetate/hexane) or size-exclusion chromatography (SEC) to separate polyether byproducts .

- Case Study :

-

In a CuAAC reaction, increasing temperature from 25°C to 60°C reduced reaction time from 24 h to 6 h but required excess sodium ascorbate (2.0 equiv) to suppress Cu(I) oxidation .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., π-stacking, hydrogen bonding) influence the compound’s aggregation in solution?

- Methodology :

-

Dynamic light scattering (DLS) : Measure hydrodynamic radius (Rh) to detect micelle formation in aqueous solutions .

-

Molecular dynamics (MD) simulations : Model interactions between indole cores and polyether chains to predict aggregation thresholds .

- Contradiction Resolution :

-

If experimental Rh values conflict with simulations, recalibrate force fields (e.g., OPLS-AA) to better represent ether-oxygen polarizability .

Q. How can computational methods guide the design of derivatives with enhanced photostability?

- Approach :

-

TD-DFT calculations : Predict excited-state energy levels and identify reactive intermediates (e.g., singlet oxygen generation pathways) .

-

Substituent effects : Replace methoxy groups with electron-withdrawing substituents (e.g., CF3) to reduce HOMO-LUMO gaps and stabilize excited states .

- Example Calculation :

| Derivative | HOMO (eV) | LUMO (eV) | λmax (nm) |

|---|---|---|---|

| Parent compound | -5.2 | -3.1 | 480 |

| CF3-substituted | -5.6 | -3.5 | 520 |

Q. What strategies can resolve discrepancies in biological activity data across different assay conditions?

- Methodology :

-

Dose-response normalization : Account for solvent effects (e.g., DMSO vs. aqueous buffers) on compound solubility .

-

Metabolite profiling : Use LC-MS to detect degradation products (e.g., hydrolysis of prop-2-ynoxy groups) that may interfere with activity .

- Case Study :

-

In cytotoxicity assays, IC50 values varied by 10-fold between phosphate-buffered saline (PBS) and cell culture media. Pre-equilibration in media for 24 h stabilized the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.